1,3-Bis(3-hydroxy-3-pentyl)benzene
Overview
Description
“1,3-Bis(3-hydroxy-3-pentyl)benzene” is a chemical compound with the molecular formula C16H26O2 . It is also known by other synonyms such as “1,3-Bis(3-hydroxy-3-amyl)benzene”, “1,3-Bis(1-ethyl-1-hydroxypropyl)benzene”, “3,3’-(m-Phenylene)di-3-pentanol”, and "α,α,α’,α’-Tetraethyl-1,3-benzenedimethanol" . The compound appears as a white to orange to green powder or crystal .
Molecular Structure Analysis
The molecular structure of “1,3-Bis(3-hydroxy-3-pentyl)benzene” consists of a benzene ring substituted at the 1 and 3 positions by hydroxy-3-pentyl groups . The exact 3D structure or the bond lengths and angles are not specified in the search results.Physical And Chemical Properties Analysis
“1,3-Bis(3-hydroxy-3-pentyl)benzene” is a solid at 20 degrees Celsius . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Scientific Research Applications
Synthesis and Material Properties
- Fluorine-Containing Polyethers: A study described the synthesis of a highly fluorinated monomer, related to the structural motif of "1,3-Bis(3-hydroxy-3-pentyl)benzene," which was used to produce soluble, hydrophobic, low dielectric polyethers. These materials exhibit moderate thermal stability and glass transition temperatures suitable for applications in electronics and materials science (Fitch et al., 2003).
Chemical Sensing and Catalysis
- Silver-Selective Membrane Electrodes: Research on acyclic dithia benzene derivatives, structurally related to the inquiry compound, has shown promise in the development of membrane-based ion-selective electrodes for silver(I) ion sensing. This work highlights the potential utility of benzene derivatives in chemical sensing applications (Casabó et al., 1994).
Electronic and Optical Materials
- Cyanate Ester–Silica Hybrid Nanomaterials: A study focused on the synthesis of cyanate ester–silica hybrid nanomaterials using a compound based on a similar benzene structure. These materials demonstrated improved thermal properties and hydrophobicity, making them potential candidates for use in microelectronics and optoelectronics (Devaraju et al., 2013).
Hydrolysis Behavior and Polymer Science
- Hydrolysis of Bridged Polysilsesquioxane Precursors: The hydrolysis behavior of 1,4-bis(triethoxysilyl)benzene, a precursor for bridged polysilsesquioxanes, was investigated to understand the synthesis and properties of these materials better. This research contributes to the field of polymer science and materials engineering (Saito et al., 2011).
Safety And Hazards
properties
IUPAC Name |
3-[3-(3-hydroxypentan-3-yl)phenyl]pentan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-5-15(17,6-2)13-10-9-11-14(12-13)16(18,7-3)8-4/h9-12,17-18H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVBDLSFXMYKIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC(=CC=C1)C(CC)(CC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659825 | |
Record name | 3,3'-(1,3-Phenylene)di(pentan-3-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(3-hydroxy-3-pentyl)benzene | |
CAS RN |
676465-94-4 | |
Record name | 3,3'-(1,3-Phenylene)di(pentan-3-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Bis(3-hydroxy-3-pentyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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